Glyceryl 1-butyrate distearate
Overview
Description
1,2-Distearoyl-3-Butyryl-rac-glycerol is a triacylglycerol characterized by the presence of stearic acid at the sn-1 and sn-2 positions and butyric acid at the sn-3 position. This compound is notably identified within butterfat . It has a molecular formula of C43H82O6 and a molecular weight of 695.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and butyric acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 1,2-Distearoyl-3-Butyryl-rac-glycerol involves the use of high-purity stearic acid and butyric acid. The process includes the esterification of glycerol with these fatty acids in the presence of a catalyst, followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol, stearic acid, and butyric acid.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
1,2-Distearoyl-3-Butyryl-rac-glycerol has several scientific research applications, including:
Lipid Biochemistry: Used as a model compound to study the properties and behavior of triacylglycerols in biological systems.
Nutritional Studies: Investigated for its role in dietary fats and its impact on health.
Pharmaceutical Development: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-3-Butyryl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases to release stearic acid and butyric acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-3-Palmitoyl-rac-glycerol: Contains stearic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,2-Dioleoyl-3-Stearoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
Uniqueness
1,2-Distearoyl-3-Butyryl-rac-glycerol is unique due to the presence of butyric acid at the sn-3 position, which imparts distinct physical and chemical properties compared to other triacylglycerols. This uniqueness makes it valuable for specific research applications and industrial uses .
Properties
IUPAC Name |
(3-butanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-42(45)48-39-40(38-47-41(44)35-6-3)49-43(46)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFRLQGZYVVLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139665-43-3 | |
Record name | Glyceryl 1-butyrate distearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139665433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCERYL 1-BUTYRATE DISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9KI377R5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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